1,2-二亚油酰甘油

描述

Synthesis Analysis

The synthesis of 1,2-Dilinoleoylglycerol and related diacylglycerols can be achieved through both enzymatic and chemical methods. For instance, 1,3-diacylglycerols have been synthesized by combining enzymatic and chemical methods, starting from regioisomerically pure 1,3-dilauroylglycerol or 1,3-dimyristoylglycerol obtained from glycerol and vinyl esters of carboxylic acids using lipase from Mucor mihei (Haftendorn & Ulbrich-hofmann, 1995). This highlights the versatility of enzymatic methods in synthesizing specific diacylglycerol configurations, which can be applied or adapted for the synthesis of 1,2-Dilinoleoylglycerol.

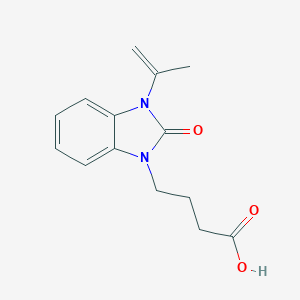

Molecular Structure Analysis

The molecular structure of diacylglycerols, including 1,2-Dilinoleoylglycerol, plays a crucial role in determining their physical and chemical properties. The crystal structure of related diacylglycerols, such as 2,3-dilauroyl-D-glycerol, reveals how the glycerol backbone and fatty acid chains are arranged, which is essential for understanding the molecular conformation of 1,2-Dilinoleoylglycerol (Pascher, Sundell, & Hauser, 1981).

Chemical Reactions and Properties

1,2-Dilinoleoylglycerol, like other diacylglycerols, can undergo various chemical reactions, including esterification and transesterification. These reactions are fundamental in modifying the molecule for specific applications or further studies. The enzymatic synthesis of symmetrical 1,3-diacylglycerols by direct esterification of glycerol in a solvent-free system showcases the chemical versatility of diacylglycerols (Roşu, Yasui, Iwasaki, & Yamane, 1999).

Physical Properties Analysis

The physical properties of 1,2-Dilinoleoylglycerol, including melting point, solubility, and phase behavior, are influenced by its molecular structure. The study of mixed-chain triacylglycerols provides insights into the physical behavior and polymorphism of molecules similar to 1,2-Dilinoleoylglycerol, highlighting difficulties in chain packing and the resulting polymorphism (Di & Small, 1993).

Chemical Properties Analysis

The chemical properties of 1,2-Dilinoleoylglycerol, including reactivity and stability, are crucial for its potential applications. The synthesis and evaluation of glyceric acid derivatives, such as dilinoleoyl-D-glyceric acid, demonstrate the exploration of 1,2-Dilinoleoylglycerol's chemical properties and its cytotoxicity, providing a basis for understanding its interaction with biological systems (Sato, Habe, Fukuoka, Kitamoto, & Sakaki, 2011).

科学研究应用

生物学作用和代谢

1,2-二亚油酰甘油被认为是在小鼠 (普通家鼠) 和巴西捻转线虫 等生物体中的一种代谢产物 . 它存在于小鼠的小肠中,并参与各种代谢途径。这种化合物在细胞过程中的代谢和功能可能是一个重要的研究领域,特别是在理解脂类消化和吸收方面。

药理学和毒理学

二亚油酰甘油酯已被评估为化妆品中皮肤调理剂和润肤剂的安全性 . 其药理作用,如抗炎特性和对皮肤屏障功能的影响,引起了人们的兴趣。毒理学研究侧重于其潜在的刺激性和致敏性,这对于开发安全的局部应用至关重要。

生化研究工具

作为一种生化试剂,1,2-二亚油酰甘油被用于研究与脂类相关的酶和途径 . 它在酶促分析中用作底物或抑制剂,有助于阐明脂类代谢和信号传导的机制。

细胞信号研究

该化合物参与细胞信号通路,特别是作为蛋白激酶 C (PKC) 的激活剂 . 对其在信号转导作用中的研究可以提供对细胞如何响应各种刺激以及细胞功能调节的见解。

化妆品应用

二亚油酰甘油酯在化妆品配方中用于其润肤特性,有助于皮肤保湿和光滑 . 正在探索其在个人护理产品中的应用,以增强质地、稳定性和用户体验。

食品工业

已对二酰甘油,包括二亚油酰甘油酯,作为间接食品添加剂的使用进行了安全性评估 . 其在食品产品中的作用,例如改善质地和保质期,是一个正在进行的研究领域。

未来方向

1,2-Dilinoleoylglycerol has potential applications in various areas. It can be used as a food additive to adjust various dairy products and pastries, providing a good texture and taste . Moreover, it can also be used in drug formulations as a solubilizer and diluent, which can help improve the solubility and permeability of drugs . The preparation method of 1,2-Dilinoleoylglycerol is usually realized by the esterification reaction under the catalysis of a catalyst .

作用机制

Target of Action

1,2-Dilinoleoylglycerol, also known as Glyceryl Dilinoleate, is a specific type of diacylglycerol (DAG) that plays a crucial role in lipid metabolism . It is a lipid molecule composed of two linoleic acid chains esterified to a glycerol backbone at the 1 and 2 positions . It is naturally found in various plant and animal tissues and is involved in various biological processes . It is known to act as an immunostimulant .

Mode of Action

As a type of diacylglycerol, it is known to play a crucial role in lipid metabolism . Diacylglycerols are important intermediates in the synthesis and degradation of triglycerides and phospholipids, and they also serve as secondary messengers in cellular signal transduction pathways .

Biochemical Pathways

1,2-Dilinoleoylglycerol is a component of phosphatidic acid in rat liver mitochondria and in spinach chloroplast membranes . Phosphatidic acid is a critical intermediate in the biosynthesis of many other lipids. The conversion of diacylglycerols like 1,2-Dilinoleoylglycerol to phosphatidic acid and vice versa is a central reaction in lipid metabolism .

Result of Action

The primary result of the action of 1,2-Dilinoleoylglycerol is its role as an immunostimulant . This suggests that it may enhance the body’s immune response, potentially aiding in the defense against pathogens.

Action Environment

The action, efficacy, and stability of 1,2-Dilinoleoylglycerol can be influenced by various environmental factors. For instance, temperature can affect the stability of the compound . It is also soluble in organic solvents but insoluble in water , which can influence its distribution and availability in different environments within the body.

生化分析

Biochemical Properties

1,2-Dilinoleoylglycerol interacts with various enzymes, proteins, and other biomolecules. It plays a significant role in the activation of protein kinase C (PKC), a family of enzymes that are pivotal in regulating the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins . By studying 1,2-Dilinoleoylglycerol, researchers can gain insights into the complex lipid signaling networks that affect a wide range of cellular processes, including those related to cell growth, differentiation, and adaptation to environmental changes .

Cellular Effects

The presence and concentration of 1,2-Dilinoleoylglycerol in cellular systems can influence various signaling pathways, notably those involved in energy balance and cellular response to external stimuli . It has been found to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1,2-Dilinoleoylglycerol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its role in the activation of protein kinase C (PKC) is particularly noteworthy .

Dosage Effects in Animal Models

The effects of 1,2-Dilinoleoylglycerol can vary with different dosages in animal models

Metabolic Pathways

1,2-Dilinoleoylglycerol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.

Transport and Distribution

The transport and distribution of 1,2-Dilinoleoylglycerol within cells and tissues involve interactions with transporters or binding proteins

属性

IUPAC Name |

[3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGBAQLIFKSMEM-MAZCIEHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021208 | |

| Record name | (9Z,12Z)-Octadeca-9,12-dienoic acid, diester with glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2442-62-8, 30606-27-0 | |

| Record name | 1,2-Dilinolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dilinoleoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl dilinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030606270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9Z,12Z)-Octadeca-9,12-dienoic acid, diester with glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9Z,12Z)-octadeca-9,12-dienoic acid, diester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,2-DILINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF64S3WTPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the analytical methods used to detect and quantify Glyceryl dilinoleate in food products like milk?

A1: A recent study demonstrated a novel method for determining Glyceryl dilinoleate (along with Glyceryl 1,3-dipalmitate and Glyceryl 1,3-distearate) in milk using ultra-performance liquid chromatography—evaporative light scattering detection (UPLC-ELSD). [] This method showed good linearity, low detection limits, and acceptable recoveries, making it suitable for analyzing these compounds in milk. []

Q2: Does Glyceryl dilinoleate possess any biological activity?

A2: While Glyceryl dilinoleate itself is primarily known as a food additive and emulsifier, its structural isomer, 1,2-Dilinoleoylglycerol, exhibits biological activity. Research suggests that 1,2-Dilinoleoylglycerol acts as a substrate for pancreatic lipase, an enzyme crucial for fat digestion. [, ] It is also involved in cellular signaling pathways, particularly in relation to protein kinase C (PKC). []

Q3: How does the structure of 1,2-Dilinoleoylglycerol influence its interaction with pancreatic lipase?

A3: The structure of 1,2-Dilinoleoylglycerol, with its two linoleic acid chains at the 1 and 2 positions of the glycerol backbone, makes it a specific substrate for pancreatic lipase. [] This enzyme preferentially hydrolyzes fatty acids at the 1 and 3 positions of triglycerides. [] Therefore, the specific arrangement of fatty acids in 1,2-Dilinoleoylglycerol allows it to be recognized and cleaved by pancreatic lipase.

Q4: Are there any alternatives to Glyceryl dilinoleate as an emulsifier in food and cosmetic products?

A4: Several alternatives to Glyceryl dilinoleate exist, including other diglycerides like Glyceryl diisostearate and Glyceryl distearate, as well as different classes of emulsifiers like polysorbates and sucrose esters. [] The choice of emulsifier depends on factors such as the desired texture, stability, and intended application of the product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)

![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)

![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)

![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)